N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide
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Description
N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H13IN4O3 and its molecular weight is 400.176. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : N-(5-iodo-2-pyridinyl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide and its derivatives have been synthesized through various methods. For example, a study demonstrates a high-yield synthesis of related compounds using dimethoxybenzoic acid and aminomethyl-1-ethylpyrrolidine (Bobeldijk et al., 1990). Another study details the synthesis of similar compounds by reacting phenacyl bromide with 2-amino-5-bromopyridines (Ismail et al., 2008).
Chemical Characteristics : Studies have characterized the chemical properties of these compounds using various techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, the structural characterization of monoamide isomers similar to this compound has been conducted using NMR and Ultraviolet-visible (UV-vis) techniques (Kadir et al., 2017).
Biological Activities and Applications
Antiprotozoal Agents : Some derivatives of this compound have shown significant potential as antiprotozoal agents. A study demonstrates the synthesis of novel compounds with strong DNA affinities and excellent in vitro activity against protozoan parasites like Trypanosoma and Plasmodium (Ismail et al., 2004).
Cytotoxicity Studies : Derivatives of this compound have also been investigated for their cytotoxic properties. For instance, a study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Radiopharmaceutical Applications
- Radioiodinated Ligands : Studies have focused on the preparation of radioiodinated ligands derived from this compound for use in medical imaging. For example, a research synthesized radioiodinated ligands to target neuronal nicotinic acetylcholine receptors for potential use in gamma-emission tomography (Mertens et al., 1994).
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-3-[(E)-N-methoxy-C-methylcarbonimidoyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O3/c1-7(17-20-3)12-11(8(2)21-18-12)13(19)16-10-5-4-9(14)6-15-10/h4-6H,1-3H3,(H,15,16,19)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBXMZSZPACNAG-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=NOC)C)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)/C(=N/OC)/C)C(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.